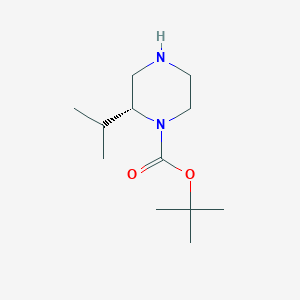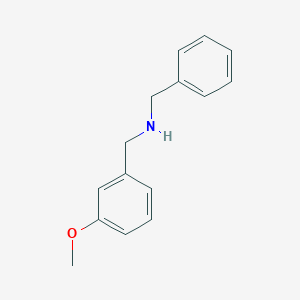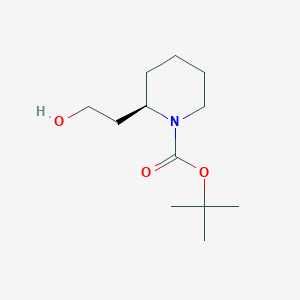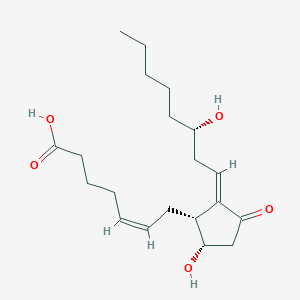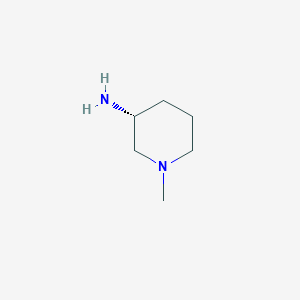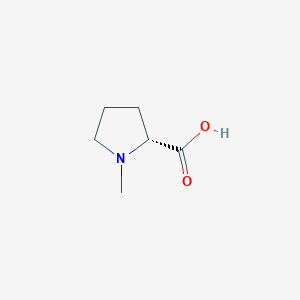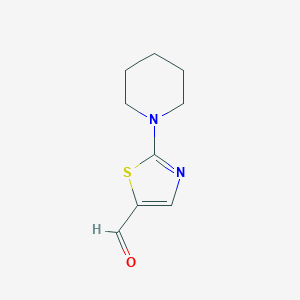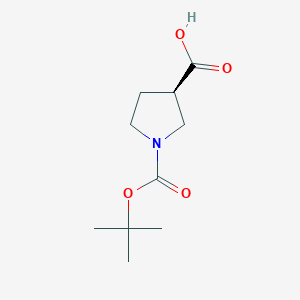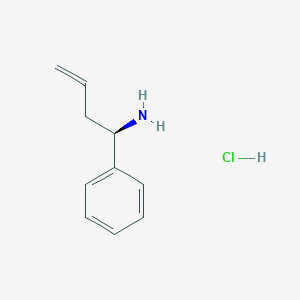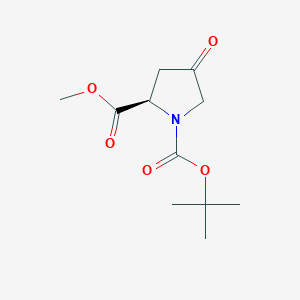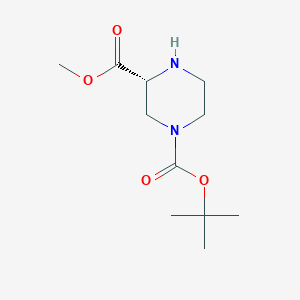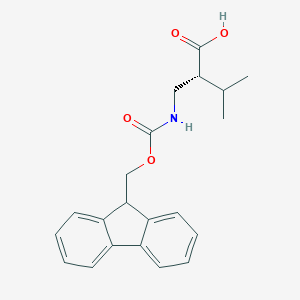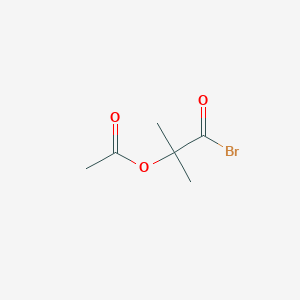![molecular formula C23H33N3O2 B152223 (13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one CAS No. 138590-60-0](/img/structure/B152223.png)
(13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 132168 is a natural product found in Marinactinospora thermotolerans and Nocardiopsis with data available.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Related Compounds : A study by Amara and Othman (2016) detailed the synthesis of double-headed acyclo-C-nucleosides, which are structurally related to the compound . These were synthesized from D-glucose without protecting hydroxyl groups. This research is significant for understanding the synthesis pathways of complex organic molecules like the one you're interested in (Amara & Othman, 2016).
Characterization Techniques : Another study focused on the aldol condensation of butan-2-one and pentan-3-one on activated alumina, monitored via in-situ carbon-13 nuclear magnetic resonance spectroscopy. This research provides insights into the characterization of similar compounds, highlighting the importance of spectroscopic techniques in understanding their structure and reactivity (Bell et al., 1984).
Potential Applications
Antibacterial Activity : The compound synthesized by Amara and Othman was tested against various bacteria, showing variable effects. This suggests potential antibacterial applications for structurally similar compounds (Amara & Othman, 2016).
Diagnostic Medical Imaging : A study by Houlne et al. (1996) on polyazamacrocyclic chelates of terbium, which are structurally related, shows their use in diagnostic medical imaging as tissue site-selective markers. This indicates the potential of the compound for similar applications (Houlne et al., 1996).
Fungicidal Properties : Research by Akhmetova et al. (2014) on S,N-containing heterocycles and macrocycles synthesized from monoethanolamine with formaldehyde and SH-acids, which are structurally related, exhibited fungicidal properties. This hints at the possible fungicidal applications of the compound (Akhmetova et al., 2014).
properties
CAS RN |
138590-60-0 |
|---|---|
Product Name |
(13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one |
Molecular Formula |
C23H33N3O2 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(13S)-10-butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one |
InChI |
InChI=1S/C23H33N3O2/c1-7-14(3)21-22(28)25-16(13-27)11-15-12-24-20-17(23(4,5)8-2)9-10-18(19(15)20)26(21)6/h8-10,12,14,16,21,24,27H,2,7,11,13H2,1,3-6H3,(H,25,28)/t14?,16-,21?/m0/s1 |
InChI Key |
DALRIICDQKRRFF-PKAMJGAUSA-N |
Isomeric SMILES |
CCC(C)C1C(=O)N[C@@H](CC2=CNC3=C(C=CC(=C23)N1C)C(C)(C)C=C)CO |
SMILES |
CCC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(C)C=C)CO |
Canonical SMILES |
CCC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(C)C=C)CO |
synonyms |
methylpendolmycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




